molecular formula C14H20N2O3S B5796137 1-Acetyl-5-[(diethylamino)sulfonyl]indoline

1-Acetyl-5-[(diethylamino)sulfonyl]indoline

Cat. No.: B5796137
M. Wt: 296.39 g/mol
InChI Key: WCCGKYFNFUZZKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-5-[(diethylamino)sulfonyl]indoline is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an acetyl group at the first position and a diethylamino sulfonyl group at the fifth position of the indoline ring. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Mechanism of Action

The mechanism of action of 1-Acetyl-5-[(diethylamino)sulfonyl]indoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Acetyl-5-[(diethylamino)sulfonyl]indoline is unique due to the presence of the diethylamino sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-acetyl-N,N-diethyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-4-15(5-2)20(18,19)13-6-7-14-12(10-13)8-9-16(14)11(3)17/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCGKYFNFUZZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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